Cas no 1273598-92-7 (2-amino-2-(2-methyl-1,3-thiazol-4-yl)propan-1-ol)

2-amino-2-(2-methyl-1,3-thiazol-4-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-amino-2-(2-methyl-1,3-thiazol-4-yl)propan-1-ol
- 1273598-92-7
- EN300-1844245
- AKOS006372305
-
- インチ: 1S/C7H12N2OS/c1-5-9-6(3-11-5)7(2,8)4-10/h3,10H,4,8H2,1-2H3
- InChIKey: UZKDXTQFSPXPLE-UHFFFAOYSA-N
- SMILES: S1C(C)=NC(=C1)C(C)(CO)N
計算された属性
- 精确分子量: 172.06703418g/mol
- 同位素质量: 172.06703418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 144
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 87.4Ų
2-amino-2-(2-methyl-1,3-thiazol-4-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844245-0.25g |
2-amino-2-(2-methyl-1,3-thiazol-4-yl)propan-1-ol |
1273598-92-7 | 0.25g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1844245-2.5g |
2-amino-2-(2-methyl-1,3-thiazol-4-yl)propan-1-ol |
1273598-92-7 | 2.5g |
$2520.0 | 2023-09-19 | ||
Enamine | EN300-1844245-0.5g |
2-amino-2-(2-methyl-1,3-thiazol-4-yl)propan-1-ol |
1273598-92-7 | 0.5g |
$1234.0 | 2023-09-19 | ||
Enamine | EN300-1844245-1.0g |
2-amino-2-(2-methyl-1,3-thiazol-4-yl)propan-1-ol |
1273598-92-7 | 1g |
$1286.0 | 2023-06-02 | ||
Enamine | EN300-1844245-0.05g |
2-amino-2-(2-methyl-1,3-thiazol-4-yl)propan-1-ol |
1273598-92-7 | 0.05g |
$1080.0 | 2023-09-19 | ||
Enamine | EN300-1844245-0.1g |
2-amino-2-(2-methyl-1,3-thiazol-4-yl)propan-1-ol |
1273598-92-7 | 0.1g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1844245-5.0g |
2-amino-2-(2-methyl-1,3-thiazol-4-yl)propan-1-ol |
1273598-92-7 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1844245-1g |
2-amino-2-(2-methyl-1,3-thiazol-4-yl)propan-1-ol |
1273598-92-7 | 1g |
$1286.0 | 2023-09-19 | ||
Enamine | EN300-1844245-5g |
2-amino-2-(2-methyl-1,3-thiazol-4-yl)propan-1-ol |
1273598-92-7 | 5g |
$3728.0 | 2023-09-19 | ||
Enamine | EN300-1844245-10g |
2-amino-2-(2-methyl-1,3-thiazol-4-yl)propan-1-ol |
1273598-92-7 | 10g |
$5528.0 | 2023-09-19 |
2-amino-2-(2-methyl-1,3-thiazol-4-yl)propan-1-ol 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
2-amino-2-(2-methyl-1,3-thiazol-4-yl)propan-1-olに関する追加情報
2-Amino-2-(2-Methyl-1,3-Thiazol-4-Yl)Propan-1-Ol: A Comprehensive Overview
2-Amino-2-(2-Methyl-1,3-Thiazol-4-Yl)Propan-1-Ol, also known by its CAS number 1273598-92-7, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of the amino group (-NH2) and the hydroxyl group (-OH) in its structure makes it a versatile molecule with potential applications in drug design, catalysis, and material science.
The synthesis of 2-Amino-2-(2-Methyl-1,3-Thiazol-4-Yl)Propan-1-Ol typically involves multi-step reactions, often starting from simple precursors like thiourea or thioamides. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity and yield. Researchers have explored various strategies, including one-pot synthesis and microwave-assisted reactions, to optimize the production process. These methods not only enhance the scalability of the synthesis but also reduce environmental impact by minimizing waste generation.
In terms of physical properties, 1273598-92-7 exhibits a melting point of approximately 150°C and is soluble in common organic solvents like dichloromethane and ethanol. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound's stability under different conditions has also been extensively studied, revealing that it remains stable under neutral to mildly acidic or basic conditions but may degrade under strongly oxidizing or reducing environments.
The biological activity of 2-Amino-2-(2-Methyl-1,3-Thiazol-4-Yl)Propan-1-Ol has been a focal point of recent research efforts. Studies have demonstrated that this compound exhibits potent antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, preliminary in vitro assays have shown that it possesses moderate inhibitory activity against certain enzymes implicated in inflammation and cancer progression.
In the pharmaceutical industry, the development of analogs based on 1273598-92-7 has opened new avenues for drug discovery. For instance, researchers have explored the substitution patterns on the thiazole ring to enhance bioavailability and efficacy. These analogs have shown promise as potential candidates for treating infectious diseases caused by bacteria and viruses. Furthermore, computational studies using molecular docking techniques have provided insights into the binding interactions between this compound and target proteins, paving the way for rational drug design.
The application of 2-Amino-2-(2-Methyl-1,3-Thiazol-4-Yl)Propan-1-Ol extends beyond pharmacology into materials science. Its ability to act as a ligand in metal complexes has led to its use in catalytic systems for organic transformations. Recent studies have highlighted its effectiveness in promoting enantioselective reactions, which are crucial for synthesizing chiral molecules with high enantiomeric excess. This property positions it as a valuable tool in asymmetric catalysis.
In conclusion, 1273598-92-7, or 2-Amino-2-(2-Methyl-1,3-Thiazol-4-Yl)Propan
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